N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic quinoline carboxamide derivative synthesized via amidation of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 2-bromo-4-methylaniline . It belongs to a broader series of N-aryl-7-hydroxy-5-oxo-pyridoquinoline carboxamides (2a–h) investigated for diuretic activity. These compounds are structural analogs of pyrroloquinoline carboxamides (VI and VII), which previously demonstrated diuretic properties . The compound’s structure features a pyridoquinoline core annelated with a tetrahydropyridine ring and a terminal aryl group substituted with bromo and methyl groups.
Properties
Molecular Formula |
C20H17BrN2O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-11-7-8-15(14(21)10-11)22-19(25)16-18(24)13-6-2-4-12-5-3-9-23(17(12)13)20(16)26/h2,4,6-8,10,24H,3,5,9H2,1H3,(H,22,25) |
InChI Key |
MIMBVABARMBXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate . This intermediate then undergoes further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: Biologically, N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has shown promise in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs Within the Pyridoquinoline Series
The target compound is part of a series of N-aryl pyridoquinoline carboxamides (2a–h) with varying substituents on the aromatic ring. Key comparisons are summarized below:
Table 1: Diuretic Activity of Selected Pyridoquinoline Carboxamides
Key Trends :
- Substituent Position : Para-substituted derivatives (e.g., 2g) exhibit superior activity compared to ortho- or meta-substituted analogs.
- Electron-Donating Groups : Methoxy (-OCH₃) enhances activity, likely by improving binding affinity to renal targets .
- Electron-Withdrawing/Bulky Groups : Bromo (-Br) and methyl (-CH₃) substituents at ortho and para positions, respectively, may hinder diuretic efficacy due to steric hindrance or reduced electron density .
Comparison with Pyrroloquinoline Carboxamides (VI and VII)
Pyridoquinoline carboxamides (e.g., 2a–h) were compared to pyrrolo[3,2,1-ij]quinoline-5-carboxanilides (VI and VII), which share a trihydropyrrole annelated ring.
Table 2: Pyridoquinoline vs. Pyrroloquinoline Activity
Key Findings :
- The addition of a methylene unit in the pyridoquinoline series improves diuretic activity by ~17% compared to pyrroloquinolines .
- Both series rely on a 4-methoxy-substituted aryl group for optimal activity, suggesting a conserved mechanism of action .
Mechanistic Insights
The diuretic activity of these compounds is hypothesized to arise from inhibition of renal aldosterone synthase or modulation of electrolyte transporters. The 4-methoxy group’s electron-donating properties may enhance binding to hydrophobic pockets in target proteins .
Biological Activity
N-(2-bromo-4-methylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H15BrN2O3
- CAS Number : 377053-88-8
- Molecular Weight : 373.22 g/mol
The presence of the bromine atom and the quinoline scaffold suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Antiviral Activity
Quinoline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds with a similar structure exhibit activity against various viruses including HIV, Zika virus, and others. The quinoline scaffold is known to interfere with viral replication by inhibiting viral enzymes or altering host cell pathways .
Antimicrobial Activity
Studies have shown that quinoline derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. The specific compound this compound has been tested for its inhibitory effects on various pathogens but results vary depending on the specific strain tested .
The mechanisms through which quinoline derivatives exert their biological effects include:
- Enzyme Inhibition : Many quinolines inhibit enzymes such as proteases and kinases that are crucial for viral replication and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain quinolines induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodology : Multi-step synthesis typically involves condensation of substituted quinoline precursors with brominated aryl amines. Key steps include:
- Cyclization of pyridoquinoline intermediates under acidic/basic conditions (e.g., HCl or KOH catalysis) .
- Bromination at the 2-position of the aryl group using N-bromosuccinimide (NBS) in DMF .
- Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Data :
| Step | Yield (%) | Purity (HPLC) | Key Solvent |
|---|---|---|---|
| Cyclization | 65–75 | >95% | DMF |
| Bromination | 50–60 | 90–92% | CHCl₃ |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methods :
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., bromine at 2-position, methyl at 4-position) .
- HRMS : Validates molecular formula (e.g., C₂₃H₁₈BrN₂O₃) .
- XRD : Resolves fused pyridoquinoline ring system and hydrogen-bonding interactions .
- Critical Parameters : Ensure solvent-free traces in FT-IR (absence of O-H stretches from residual ethanol) .
Q. What are the solubility and stability profiles under varying pH/temperature conditions?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 10–12 |
- Stability : Degrades >40°C in aqueous media (t₁/₂ = 48 hrs at pH 7.4; <24 hrs at pH 2.0) .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methyl) influence bioactivity compared to analogs?
- Structure-Activity Relationship (SAR) :
- Bromine enhances electrophilic reactivity, improving target binding (e.g., enzyme inhibition) .
- Methyl groups at 4-position reduce metabolic degradation in vitro .
- Data :
| Substituent | IC₅₀ (μM) vs. Target X | LogP |
|---|---|---|
| Br, Me | 0.8 ± 0.1 | 3.2 |
| Cl, Me | 1.5 ± 0.3 | 2.9 |
Q. What computational strategies model its interaction with biological targets (e.g., kinases)?
- Approach :
- Molecular docking (AutoDock Vina): Predicts binding to ATP pockets via H-bonding (7-hydroxy group) and hydrophobic interactions (bromophenyl) .
- MD simulations : Reveal stable binding over 100 ns trajectories (RMSD <2.0 Å) .
- Validation : Correlate with in vitro enzyme inhibition assays (R² = 0.89) .
Q. How to resolve contradictions in reported bioactivity data across cell lines?
- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 μM in HeLa vs. 5.0 μM in MCF-7):
- Factors : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes .
- Mitigation : Use isogenic cell lines + CYP450 inhibitors (e.g., ketoconazole) to normalize data .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Issues : Racemization at the 5-oxo position during prolonged heating .
- Solutions :
- Low-temperature coupling (<40°C) .
- Chiral HPLC for batch validation (e.g., Chiralpak AD-H column) .
Methodological Recommendations
Designing in vitro assays to evaluate mechanism of action (MOA):
- Steps :
Target Identification : Use affinity chromatography (compound-linked sepharose) to pull down binding proteins .
Pathway Analysis : RNA-seq post-treatment to identify dysregulated genes (e.g., apoptosis markers) .
- Controls : Include analogs lacking the 7-hydroxy group to isolate pharmacophore effects .
Strategies for improving metabolic stability in preclinical models:
- Approaches :
- Deuteration at labile positions (e.g., methyl group) to slow CYP450 oxidation .
- Prodrug modification (e.g., esterification of 7-hydroxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
